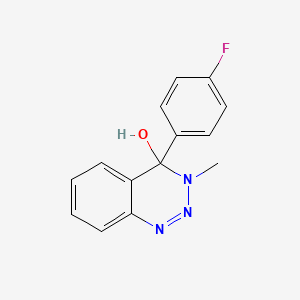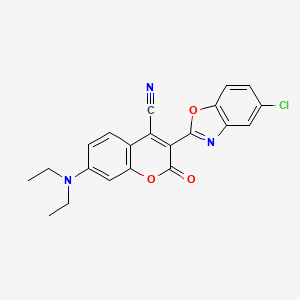
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol is a complex organic compound with a unique structure that includes a purine base, a cyclobutyl ring, and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of the Cyclobutyl Ring: The cyclobutyl ring is introduced through a cycloaddition reaction, where the purine base reacts with a suitable cyclobutene derivative under specific conditions.
Introduction of the Methanol Group: The final step involves the addition of a methanol group to the cyclobutyl ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
Adenosine: A nucleoside with a similar purine base structure but lacking the cyclobutyl and methanol groups.
Cyclobutylmethanol: A simpler compound with a cyclobutyl ring and a methanol group but without the purine base.
6-Amino-9H-purine: The purine base component of the compound, without the cyclobutyl and methanol groups.
Uniqueness
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol is unique due to its combination of a purine base, a cyclobutyl ring, and a methanol group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For example, the presence of the cyclobutyl ring may enhance the compound’s stability and reactivity, while the methanol group can participate in various chemical reactions.
特性
分子式 |
C12H15N5O |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
[(2E)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol |
InChI |
InChI=1S/C12H15N5O/c13-11-10-12(15-6-14-11)17(7-16-10)4-3-8-1-2-9(8)5-18/h3,6-7,9,18H,1-2,4-5H2,(H2,13,14,15)/b8-3+ |
InChIキー |
SLCDRONCTWUSDF-FPYGCLRLSA-N |
異性体SMILES |
C1C/C(=C\CN2C=NC3=C(N=CN=C32)N)/C1CO |
正規SMILES |
C1CC(=CCN2C=NC3=C(N=CN=C32)N)C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)




![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)



![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)

![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)
